molecular formula C3H6N6O3 B084145 Hexahydro-1,3,5-trinitroso-1,3,5-triazine CAS No. 13980-04-6

Hexahydro-1,3,5-trinitroso-1,3,5-triazine

Cat. No. B084145
CAS RN: 13980-04-6
M. Wt: 174.12 g/mol
InChI Key: HFWOSHMLDRSIDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

RDX is synthesized through the nitrolysis of hexahydro-1,3,5-tripropionyl-1,3,5-triazine, a process modified from earlier methods involving paraformaldehyde and propionitrile (Horváth & Alworth, 1993).

Molecular Structure Analysis

The molecular dynamics simulations of RDX, using the SRT-AMBER force field, provide insights into the crystal structure, including the chair and inverted chair conformation, bond lengths, and angles. However, there are some inaccuracies in the calculated orientations of the NO2 groups (Agrawal et al., 2006).

Chemical Reactions and Properties

Degradation studies show RDX can be reduced to various nitroso derivatives, including TNX (hexahydro-1,3,5-trinitroso-1,3,5-triazine), and further decomposed into compounds such as formaldehyde, nitrogen, and nitrite, highlighting its reactivity and the formation of potentially hazardous byproducts (Naja et al., 2008).

Physical Properties Analysis

The high-pressure phase of RDX, γ-RDX, stable above 4 GPa at room temperature, shows a different crystal packing from its α phase, although both phases belong to the same space group. The molecular structure remains consistent across phases, with minor changes in the torsion angles of N-NO2 groups (Goto et al., 2006).

Chemical Properties Analysis

RDX undergoes various biodegradation processes under anaerobic conditions, forming several products including MNX, DNX, and TNX as transient intermediates. This indicates its potential for environmental transformation and the complexity of its chemical behavior in natural systems (McCormick et al., 1981).

Scientific Research Applications

  • Biodegradation under anaerobic conditions: RDX undergoes biodegradation under anaerobic conditions, producing various products including hexahydro-1,3,5-trinitroso-1,3,5-triazine, hydrazine, and methanol. A proposed biodegradation pathway suggests the destabilization and fragmentation of the ring structure, leading to noncyclic degradation products (McCormick, Cornell, & Kaplan, 1981).

  • Degradation using zerovalent iron nanoparticles: Studies have shown that RDX can be degraded using zerovalent iron nanoparticles (ZVINs) in water, with or without stabilizer additives like carboxymethyl cellulose or poly(acrylic acid). This degradation process results in various intermediates and end products, including nitroso derivatives and hydrazine (Naja et al., 2008).

  • Detection of biodegradation intermediates in soils: A method was developed for detecting RDX and its biodegradation intermediates in soils using pressurized liquid extraction and gas chromatography (Zhang, Pan, Cobb, & Anderson, 2005).

  • Reproductive effects in wildlife: RDX and its derivatives, including hexahydro-1,3,5-trinitroso-1,3,5-triazine, have been studied for their reproductive effects in deer mice. Exposure to these compounds through drinking water has been linked to postpartum mortality, decreased body weight, and decreased kidney weight in offspring (Smith et al., 2006).

  • Multigenerational effects in wildlife: Continued exposure to RDX and its derivatives over multiple generations in deer mice showed decreased litter size and increased postpartum mortality of offspring at high exposure levels (Smith et al., 2009).

  • Acute oral toxicity in wildlife: The acute oral toxicity of RDX and its anaerobic N-nitroso metabolites has been evaluated in deer mice, showing that RDX is the most potent compound tested and suggesting age-dependent toxicity (Smith, Liu, Espino, & Cobb, 2007).

  • Structural studies under high pressure: High-pressure structural studies of RDX have explored its phase diagram and characterized different polymorphs, providing insights into the material's behavior under varied conditions (Oswald et al., 2007).

Safety And Hazards

Hexahydro-1,3,5-trinitroso-1,3,5-triazine is classified as a Group C (possible human) carcinogen . It can damage the nervous system if inhaled or ingested .

properties

IUPAC Name

1,3,5-trinitroso-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOSHMLDRSIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1N=O)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161171
Record name Trinitrosotrimethylenetriamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1,3,5-trinitroso-1,3,5-triazine

CAS RN

13980-04-6
Record name Hexahydro-1,3,5-trinitroso-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trinitrosotrimethylenetriamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinitrosotrimethylenetriamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1,3,5-trinitroso-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINITROSOTRIMETHYLENETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
B Zhang, RJ Kendall, TA Anderson - Chemosphere, 2006 - Elsevier
Toxicity of hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) to earthworm was evaluated. Both MNX and TNX had lethal and …
Number of citations: 46 www.sciencedirect.com
JN Smith, X Pan, A Gentles, EE Smith… - … and Chemistry: An …, 2006 - Wiley Online Library
Contamination with hexahydro‐1,3,5‐trinitro‐1,3,5‐triazine (Royal Demolition Explosive [RDX]) has been identified at areas of explosive manufacturing, processing, storage, and usage. …
Number of citations: 20 setac.onlinelibrary.wiley.com
B Zhang, PN Smith, TA Anderson - Journal of Chromatography A, 2006 - Elsevier
The uptake kinetics of two major RDX (hexahydro-1,3,5-trinitro-1,3,5-triazacyclohexane) metabolites, hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3,5-trinitroso-…
Number of citations: 30 www.sciencedirect.com
X Pan, B Zhang, SB Cox, TA Anderson… - … of Chromatography A, 2006 - Elsevier
To aid in the evaluation of the potential toxicity of N-nitroso derivatives of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), we describe a pressurized liquid extraction (PLE) followed by …
Number of citations: 69 www.sciencedirect.com
X Pan, B Zhang, JN Smith, M San Francisco… - Chemosphere, 2007 - Elsevier
Given the potent carcinogenic effects of most N-nitroso compounds, the reductive transformation of the common explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) to a group of N-…
Number of citations: 24 www.sciencedirect.com
X Pan, KM Ochoa, MJS Francisco… - Environmental …, 2013 - Wiley Online Library
Absorption, distribution, and biotransformation are 3 critical aspects affecting toxicant action in animals. In the present study, B6C3F1 mice (Mus musculus) were exposed for 28 d to …
Number of citations: 3 setac.onlinelibrary.wiley.com
NG McCormick, JH Cornell… - Applied and …, 1981 - Am Soc Microbiol
Biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) occurs under anaerobic conditions, yielding a number of products, including: hexahydro-1-nitroso-3,5-…
Number of citations: 463 journals.asm.org
SA Rothstein, P Dubé… - Propellants, Explosives …, 2017 - Wiley Online Library
Hexahydro‐1,3,5‐trinitroso‐1,3,5‐triazine (TNX) is mostly known as a by‐product in the environmental decomposition of RDX. The original chemistry to TNX was never optimized and …
Number of citations: 2 onlinelibrary.wiley.com
G Bikelytė, MAC Härtel… - Propellants, Explosives …, 2020 - Wiley Online Library
In this work experimental vapor pressures of hexahydro‐1,3,5‐trinitro‐1,3,5‐triazine (RDX) and hexahydro‐1,3,5‐trinitroso‐1,3,5‐triazine (TNX) were measured with transpiration …
Number of citations: 2 onlinelibrary.wiley.com
SA Meyer, AJ Marchand, JL Hight… - Journal of Applied …, 2005 - Wiley Online Library
Hexahydro‐1,3,5‐trinitro‐1,3,5‐triazine (RDX), a widely used military explosive and soil and ground water contaminant of munitions manufacturing and artillery training sites, undergoes …

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